molecular formula C21H23N3O4 B2888964 N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 956945-36-1

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2888964
CAS No.: 956945-36-1
M. Wt: 381.432
InChI Key: CSQUTJLPGLNYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide ( 956945-36-1) is a synthetic organic compound with a molecular formula of C21H23N3O4 and a molecular weight of 381.43 g/mol . This acetamide derivative features a substituted imidazolidine-2,4-dione (hydantoin) core, a structural motif present in compounds with diverse biological activities and research applications . The molecular structure integrates a 2,5-dimethylphenyl group on the acetamide nitrogen and a 4-(4-methoxyphenyl)-4-methyl-imidazolidine-2,5-dione moiety, which may influence its electronic properties, solubility, and interactions in biological systems . Compounds with this core structure are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or receptor modulators, making them valuable tools for probing biological pathways . The product is offered with a purity of 90% or higher and is intended for research applications exclusively . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures involving humans or animals.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-5-6-14(2)17(11-13)22-18(25)12-24-19(26)21(3,23-20(24)27)15-7-9-16(28-4)10-8-15/h5-11H,12H2,1-4H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUTJLPGLNYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dimethylphenyl and methoxyphenyl groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. A common synthetic route includes the reaction of 2,5-dimethylphenylamine with a suitable acylating agent under controlled conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.

Pharmacological Effects

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cancer Cell Line IC50 (µM) Sensitivity
K-562 (Leukemia)10Sensitive
HCT-15 (Colon)15Moderately Sensitive
SK-MEL-5 (Melanoma)20Slightly Sensitive

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Case Studies

  • Anticancer Activity : A study conducted using the National Cancer Institute's 60-cell line screening protocol revealed that this compound exhibited selective activity against leukemia and colon cancer cell lines, indicating its potential as an anticancer drug .
  • Mechanistic Insights : Further investigations into the compound's mechanism of action revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it could be effective in targeting tumor cells while sparing normal cells .

Toxicity and Safety

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects.

Comparison with Similar Compounds

Table 1: Key Imidazolidinone-Containing Acetamides

Compound Name Substituents Molecular Weight Key Features References
Target Compound 2,5-dimethylphenyl; 4-(4-methoxyphenyl)-4-methyl 384.4 (estimated) High lipophilicity; methoxy enhances solubility
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Chloro; 4-(4-methoxyphenyl)-4-methyl 365.8 Chlorine increases electrophilicity; potential pesticidal activity
N-(1-Cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide 1-Cyanocyclohexyl; 4-(4-methoxyphenyl)-4-methyl 384.4 Cyanocyclohexyl group introduces steric bulk and polarity
2-(4-Chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide 4-Chlorophenoxy; 4-methyl 313.7 Phenoxy group enhances π-π stacking potential

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound improves solubility compared to chlorinated analogs (e.g., ), but reduces electrophilicity .
  • Bioactivity : Chlorinated derivatives (e.g., ) are prioritized in pesticidal research due to enhanced reactivity, whereas methoxy-substituted analogs may favor therapeutic applications .

Other Acetamide Derivatives with Aromatic Substitutions

Key Comparisons :

  • Agricultural vs. Pharmaceutical Use: Alachlor () and dimethenamid () are commercial herbicides with chloro and methoxy groups, whereas the target compound’s imidazolidinone core aligns more with medicinal chemistry .
  • Crystallographic Behavior : The target compound’s planar acetamide group (analogous to ’s derivatives) suggests propensity for hydrogen-bonded dimerization, a trait critical in crystal engineering .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Intermediate Preparation : React 4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidine with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature for 12–24 hours, monitored by TLC .

Acetamide Formation : Couple the intermediate with 2,5-dimethylaniline via nucleophilic substitution in DMF under reflux (80–90°C) for 6–8 hours. Purify via recrystallization from ethanol/water .

  • Key Characterization : Confirm intermediates and final product using IR (C=O stretching at ~1667 cm⁻¹), ¹H NMR (aromatic protons at δ 6.9–7.5 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 430.2) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., methoxy groups at δ ~3.8 ppm, methyl groups at δ ~2.3 ppm) and aromatic proton environments .
  • IR : Detect carbonyl (C=O) stretches (~1660–1700 cm⁻¹) and amide N–H bonds (~3300–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Elemental Analysis : Validate purity by matching calculated and observed C/H/N percentages (e.g., C: 53.1% calculated vs. 54.21% observed) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, particularly in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : DMF or acetonitrile enhances solubility of polar intermediates .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency .
  • Reaction Monitoring : Employ HPLC to track byproduct formation (e.g., unreacted intermediates) and adjust stoichiometry dynamically .
  • Scale-Up Adjustments : Increase reaction time by 20–30% to compensate for reduced mixing efficiency in larger batches .

Q. What structural features of this compound influence its biological activity, and how can these be validated?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .
  • The 2,5-dioxoimidazolidine core may act as a hydrogen-bond acceptor, critical for target binding (e.g., enzyme active sites) .
  • Validation Strategies :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
  • Crystallography : Resolve X-ray structures to confirm hydrogen-bonding patterns (e.g., dimerization via N–H⋯O bonds) .

Q. How should contradictions in reported biological data (e.g., anticancer vs. no activity) be addressed?

  • Methodological Answer :

  • Assay Standardization :
  • Use uniform cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) across studies .
  • Validate purity (>95% via HPLC) to exclude confounding effects from impurities .
  • Mechanistic Studies :
  • Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
  • Compare in vitro (cell-based) and in vivo (mouse xenograft) results to assess bioavailability limitations .

Data Analysis & Experimental Design

Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., for overlapping aromatic protons) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Models :
  • Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound degradation via LC-MS/MS .
  • In Silico Tools :
  • Predict metabolic sites using software like MetaSite, focusing on vulnerable groups (e.g., methoxy → demethylation) .
  • Stability Profiling : Test pH-dependent degradation (e.g., simulate gastric fluid at pH 2.0 vs. intestinal at pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.